2-Methoxypyrazine

Vue d'ensemble

Description

2-Methoxypyrazine is a naturally occurring aromatic compound that is known for its potent bell-pepper odorant properties. It has been identified as a significant component in the olfactory discrimination process in cows, binding to receptors in the olfactory mucosa that are competitively inhibited by other bell-pepper odorants but not by other pyrazines with different odors . This compound is also involved in insect chemical communication, serving as both pheromones and allelochemicals, and has been found in headspace samples from palm inflorescences, attracting florivorous scarabs associated with Neotropical palms .

Synthesis Analysis

The synthesis of methoxypyrazines can occur through nonenzymic reactions, as demonstrated by the formation of these compounds in low yield when 2(1H)-pyrazinones are heated with naturally occurring methylating agents such as fruit pectin and betaine . An original synthetic route to asymmetrically substituted methoxypyrazine derivatives, which are components of wine flavors, has been described, involving condensation of aminoalcohols with protected amino acids, followed by cycloimine formation and aromatization .

Molecular Structure Analysis

The molecular structure of 2-methoxypyrazines is such that they can be selectively recognized by specific olfactory receptors, as seen in the case of 2-isobutyl-3-methoxypyrazine . The structural/functional relationship of two Vitis vinifera O-methyltransferases, which catalyze the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine, has been elucidated, revealing differences in their activities that can be attributed to variations in their active sites .

Chemical Reactions Analysis

Methoxypyrazines can be formed through reactions of 2(1H)-pyrazinones with methylating agents . The biosynthesis of these compounds involves O-methyltransferases that methylate 3-alkyl-2-hydroxypyrazines, which is the putative final step in the production of 3-alkyl-2-methoxypyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxypyrazines have been studied extensively due to their importance in food and wine flavor. A solid-phase microextraction (SPME) method has been developed for the quantitative analysis of 3-alkyl-2-methoxypyrazines in wine, with the method being sensitive enough to detect these compounds at very low concentrations . The occurrence of these compounds has also been surveyed in raw vegetables, with at least one methoxypyrazine detected in most of the vegetable tissues examined . Quantitative surveys in South African Sauvignon blanc wines have confirmed the presence of 3-ethyl-2-methoxypyrazine, demonstrating the involvement of these compounds in the typical aroma of the cultivar .

Applications De Recherche Scientifique

Wine Fermentation

- Scientific Field: Food Science and Technology .

- Application Summary: 2-Methoxypyrazine is a compound that contributes to the herbaceous and vegetal sensory characteristics of Cabernet Sauvignon wines. Its presence is common in wines produced from grapes grown in high-altitude and cold-climate regions .

- Methods of Application: In a study, 2-Methoxypyrazine was quantified in Cabernet Sauvignon wines produced via spontaneous fermentation and through fermentation with commercial yeasts . Solid phase microextraction (SPME) coupled with the GCMS technique was used for the determination of the compounds .

- Results: The primary methoxypyrazine found for both production sites was SBMP, with concentrations of 289.26 (CBS) and 681.55 (SJ) ng/L for spontaneous fermentation, and 619.58 (CBS) and 790.62 (SJ) ng/L for commercial yeast fermentation . The results indicate that spontaneous fermentation may be used as a strategy to reduce the content of methoxypyrazines .

Wine Blending

- Scientific Field: Wine Chemistry .

- Application Summary: 3-Isobutyl-2-methoxypyrazine (IBMP), a type of 2-Methoxypyrazine, is a compound that can cause a ‘green pepper’ aroma in wines. This study explored how blending wines can modify the sensory expression of IBMP .

- Methods of Application: The binary blending of Cabernet Franc wines containing high levels of MPs and three monovarietal red wines with two proportions was conducted after fermentation . Volatiles were detected by gas chromatography-mass spectrometry (GC-MS), and wines were evaluated by quantitative descriptive analysis at three-month intervals during six-month bottle aging .

- Results: Blending wines exhibited lower intensity of ‘green pepper’, especially CFC samples blended by Cabernet Sauvignon wines with an even higher concentration of IBMP . Higher pleasant fruity perception was obtained with the concentration proportion of 1-hexanol (1000 μg/L), isoamyl acetate (550 μg/L), ethyl hexanoate (400 μg/L), and ethyl octanoate (900 μg/L) as in CFC samples .

Insect Behavior

- Scientific Field: Entomology .

- Application Summary: 2-Isobutyl-3-methoxypyrazine is a type of 2-Methoxypyrazine that has been found to act as a male-released aggregative cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .

- Results: The specific results or outcomes obtained are not detailed in the available resources .

Pest Control

- Scientific Field: Entomology .

- Application Summary: 2-Isobutyl-3-methoxypyrazine is a type of 2-Methoxypyrazine that has been found to act as a male-released aggregative cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae), a voracious defoliator beetle regarded as a threat for pistachio (Pistacia vera) crops in Spain .

- Methods of Application: Headspace collections through solid-phase microextraction from feral males and females reported the presence of 2-isobutyl-3-methoxypyrazine exclusively in males .

- Results: Both males and females showed a significant preference for the compound in comparison to a pure air stimulus in dual-choice tests . This suggests that 2-isobutyl-3-methoxypyrazine may act as an aggregative cue .

Safety And Hazards

Orientations Futures

There is a growing awareness of people about the ingredients and the origin of their daily food. Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests that the future research on 2-Methoxypyrazine might focus on its bio-based synthesis .

Propriétés

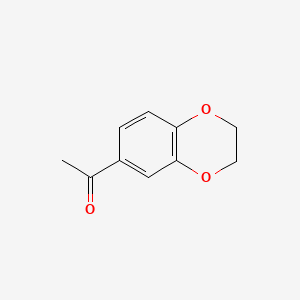

IUPAC Name |

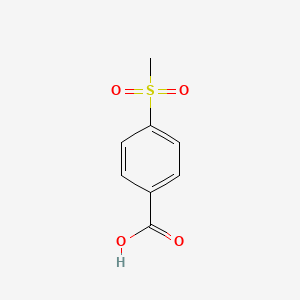

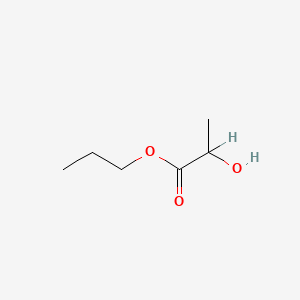

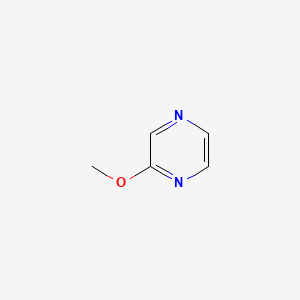

2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSXRWSOSLGSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047676 | |

| Record name | 2-Methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

60.00 to 61.00 °C. @ 29.00 mm Hg | |

| Record name | Methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109-1.140 | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Methoxypyrazine | |

CAS RN |

3149-28-8 | |

| Record name | 2-Methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.